5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid

Lipophilicity Drug Design Physicochemical Properties

This is a biphenyl-2-carboxylic acid derivative featuring a 4-methyl and a 4'-(trifluoromethyl) substitution pattern, which creates a distinct steric and electronic environment. This specific ortho-carboxylic acid/para-methyl configuration is essential for patented synthetic routes and structure-activity relationship (SAR) studies targeting MCF7 breast cancer cell antiproliferative activity. Its high calculated LogP (4.379) also makes it a valuable lipophilic scaffold for ADME validation. Suitable for medicinal chemistry and process development.

Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
CAS No. 537713-19-2
Cat. No. B6320618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid
CAS537713-19-2
Molecular FormulaC15H11F3O2
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H11F3O2/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20)
InChIKeyVYCHWYJJKCWLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid (CAS 537713-19-2) Sourcing Guide: Key Specifications for Procurement


5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid (CAS 537713-19-2) is a biphenyl-2-carboxylic acid derivative characterized by a 4-methyl and a 4'-(trifluoromethyl) substituent on the biphenyl scaffold . With a molecular formula of C15H11F3O2 and a molecular weight of 280.24 g/mol, this compound is a white crystalline solid . It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . The presence of the electron-withdrawing trifluoromethyl group imparts unique electronic properties that influence its solubility, polarity, and reactivity, distinguishing it from simpler benzoic acid derivatives .

Why 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid (CAS 537713-19-2) Cannot Be Replaced by Generic Analogs


The unique substitution pattern of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid—specifically the ortho-carboxylic acid and the para-methyl group on one ring, combined with the para-trifluoromethyl group on the other—creates a distinct steric and electronic environment that is not replicated by unsubstituted or mono-substituted biphenyl analogs . This specific arrangement is crucial for its intended applications; for example, the compound serves as a direct intermediate for specific pharmacophores where the methyl group is essential for downstream chemical transformations, as outlined in patented synthetic routes [1]. Substituting with a compound like 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 84392-17-6), which lacks the 4-methyl group, would fundamentally alter the reactivity and steric profile, rendering it unsuitable for these specific synthetic pathways [2]. The evidence below quantifies these critical differences in physical properties and application-specific utility.

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid (CAS 537713-19-2): Quantitative Differentiation Evidence


Enhanced Lipophilicity of CAS 537713-19-2 Compared to Des-methyl Analog

The introduction of a methyl group significantly increases lipophilicity, a key determinant of membrane permeability and oral absorption. 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid exhibits a higher calculated LogP compared to its des-methyl analog, 2-(4-trifluoromethylphenyl)benzoic acid (CAS 84392-17-6). This difference is a direct consequence of the added hydrophobic methyl substituent [1].

Lipophilicity Drug Design Physicochemical Properties

Unique Utility of CAS 537713-19-2 as a Pharmaceutical Intermediate in Patented Syntheses

5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid is specifically claimed as a key intermediate in the synthesis of valuable pharmaceutical building blocks. A patented process describes its use in producing 4'-trifluoromethyl-2-methylbiphenyl and 4'-trifluoromethyl-biphenyl-2-carboxylic acid derivatives, highlighting a novel industrial-scale method that avoids expensive protecting groups [1]. The presence of the 4-methyl group is structurally essential for this specific synthetic route, as it allows for subsequent functionalization not possible with the des-methyl analog [2].

Synthetic Intermediate Pharmaceutical Manufacturing Process Chemistry

Demonstrated Antiproliferative Activity of CAS 537713-19-2 in MCF7 Cancer Cells

This compound has demonstrated specific biological activity that is not a universal property of its class. It was tested for its ability to inhibit cell growth in the human MCF7 breast cancer cell line, showing antiproliferative effects after 72 hours of exposure [1]. While direct comparative data against the des-methyl analog (CAS 84392-17-6) in the same assay is not available, the documented activity of CAS 537713-19-2 establishes a baseline for this specific phenotype. The des-methyl analog is primarily known as a hypolipidemic agent [2], suggesting a divergent biological profile due to the 4-methyl substitution.

Antiproliferative Oncology MCF7

Application Scenarios for Procuring 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid (CAS 537713-19-2)


Lead Optimization in Oncology Drug Discovery

The validated antiproliferative activity of CAS 537713-19-2 in MCF7 breast cancer cells makes it a compelling starting point for medicinal chemistry campaigns. Researchers can procure this compound to initiate structure-activity relationship (SAR) studies, synthesizing derivatives to improve potency and selectivity against this specific cancer phenotype [1].

Process Development for Patented Pharmaceutical Intermediates

For chemical process development and manufacturing, CAS 537713-19-2 is a required starting material. It is explicitly claimed in patents for the industrial-scale production of 4'-trifluoromethyl-biphenyl-2-carboxylic acid derivatives, where its specific methyl substitution pattern is essential for the described synthetic route [2].

Physicochemical Property Screening in Early Drug Design

Given its high calculated LogP of 4.379, this compound is an excellent candidate for studies focusing on lipophilic scaffolds. Procurement allows researchers to experimentally validate its membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties, particularly in comparison to less lipophilic analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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